molecular formula C14H13NO3 B15293329 Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate

Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate

Cat. No.: B15293329
M. Wt: 243.26 g/mol
InChI Key: SFLKSJMWGPXBRG-UHFFFAOYSA-N
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Description

Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate is a benzoic acid derivative featuring a methyl ester group at the para position of the benzene ring and a 6-methylpyridin-2-yloxy substituent.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 4-(6-methylpyridin-2-yl)oxybenzoate

InChI

InChI=1S/C14H13NO3/c1-10-4-3-5-13(15-10)18-12-8-6-11(7-9-12)14(16)17-2/h3-9H,1-2H3

InChI Key

SFLKSJMWGPXBRG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 6-methyl-2-pyridinol in the presence of a suitable esterification agent. One common method is the Fischer esterification , where the reactants are heated under reflux with an acid catalyst such as sulfuric acid. The reaction proceeds as follows:

4-Hydroxybenzoic acid+6-Methyl-2-pyridinolH2SO4Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate+H2O\text{4-Hydroxybenzoic acid} + \text{6-Methyl-2-pyridinol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-Hydroxybenzoic acid+6-Methyl-2-pyridinolH2​SO4​​Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis . This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the methyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.

Major Products Formed

Scientific Research Applications

Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds exhibit structural similarities to Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate, differing primarily in substituents and core heterocyclic systems. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of Structurally Related Compounds

Property This compound (Target) Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (Compound 26) Methyl 2-((6-isopropyl-2-oxo-1-phenyl-1,2-dihydropyridin-4-yl)amino)benzoate
Core Structure Benzoate ester with pyridinyloxy substituent Benzoate ester with thienopyrimidinyloxy substituent Benzoate ester with dihydropyridinone-amino substituent
Molecular Formula Not provided in evidence C₂₂H₁₈N₂O₃S C₂₂H₂₂N₂O₃
Molecular Weight Not provided in evidence 390.45 g/mol 362.42 g/mol
Melting Point Not provided in evidence 147–148°C Not provided in evidence
Key Functional Groups Methyl ester, pyridine Methyl ester, thienopyrimidine, phenyl Methyl ester, dihydropyridinone, isopropyl, phenyl
Synthetic Yield Not provided in evidence 69% Not provided in evidence
Notable Spectral Data Not provided in evidence ¹H NMR (DMSO-d₆): δ 3.20 (s, CH₃), 8.53 (s, pyrimidine) Not provided in evidence

Key Observations:

Structural Complexity and Molecular Weight: Compound 26 incorporates a fused thienopyrimidine ring system and a phenyl group, increasing its molecular weight (390.45 g/mol) and structural rigidity compared to the target compound. This likely contributes to its higher melting point (147–148°C). The dihydropyridinone-amino derivative has a lower molecular weight (362.42 g/mol) due to the absence of sulfur and fewer aromatic rings, but its isopropyl and phenyl groups may enhance lipophilicity.

The amino linkage in the dihydropyridinone derivative may improve solubility in polar solvents compared to the ether-linked pyridine in the target compound.

Synthetic Accessibility: Compound 26 was synthesized in 69% yield, suggesting efficient coupling under the reported conditions. No yield data are available for the target compound or the dihydropyridinone analog .

Spectroscopic Signatures :

  • The ¹H NMR of Compound 26 highlights deshielded pyrimidine protons (δ 8.53) and distinct methyl resonances (δ 3.20 and 3.87), which differ from the target compound’s expected spectral profile due to its simpler pyridine substituent.

Biological Activity

Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate, a compound with the CAS number 1497476-27-3, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group and the presence of a pyridine moiety. The molecular formula is C13H13N1O3C_{13}H_{13}N_{1}O_{3}, and it exhibits properties that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of bioactive lipids.
  • Receptor Modulation : It can bind to receptors, modulating their activity and influencing cellular signaling pathways.

The presence of the methylpyridine group enhances lipophilicity, which may facilitate cellular uptake and interaction with intracellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, where it demonstrated cytotoxic effects. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzoate derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity in Cancer Cells :
    • In a study focusing on breast cancer cell lines, this compound was shown to reduce cell viability significantly. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation .
  • Mechanistic Insights :
    • Research investigating the mechanism of action revealed that the compound alters mitochondrial membrane potential in cancer cells, leading to increased reactive oxygen species (ROS) production, which contributes to its cytotoxic effects .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 4-(pyridin-2-yloxy)benzoateStructureModerate antimicrobial activity
Methyl 3-(6-methylpyridin-2-yloxy)benzoateStructureEnhanced anticancer properties

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